molecular formula C12H18ClN B1358518 4-Phenylazepane hydrochloride CAS No. 7500-40-5

4-Phenylazepane hydrochloride

Cat. No. B1358518
CAS RN: 7500-40-5
M. Wt: 211.73 g/mol
InChI Key: AZUFAMJWMHXXST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Phenylazepane hydrochloride involves several steps. While I don’t have specific synthetic details for this compound, it is typically prepared through chemical reactions involving precursor molecules. Researchers have explored various synthetic routes to obtain Lamotrigine in its hydrochloride form .


Molecular Structure Analysis

The molecular formula of 4-Phenylazepane hydrochloride is C12H18ClN , with a molecular weight of approximately 211.73 g/mol . Its chemical structure consists of a phenyl group attached to an azepane ring , and the hydrochloride salt provides stability and solubility .


Chemical Reactions Analysis

Lamotrigine undergoes various chemical reactions, including metabolism in the liver. One notable reaction is its conversion to an active metabolite, 2-N-glucuronide , which contributes to its antiepileptic effects. Additionally, it interacts with neurotransmitter systems, modulating neuronal excitability.


Physical And Chemical Properties Analysis

  • Appearance : Lamotrigine hydrochloride appears as a white crystalline powder .

Scientific Research Applications

Synthesis and Pharmacological Study of Benzodiazepine Derivatives
Derivatives of 4-phenyl-1,5-benzodiazepin-2-one, structurally related to 4-Phenylazepane hydrochloride, have been synthesized and studied for their pharmacological properties. These studies focus on the psychotropic effects on the central nervous system and are important for understanding the potential therapeutic uses of such compounds (Ongone et al., 2018).

Copolymer Synthesis for Improved Solubility and Conductivity
A novel polymer combining the characteristics of conductivity and solubility was synthesized by copolymerizing pyrrole with a synthesized monomer (phenylazepane-2-one). This study highlights the potential of such copolymers in various applications, including electronics and material sciences (Kherroub et al., 2020).

Vapor-Phase Synthesis of 1-Phenylazepane
Research on the vapor-phase catalytic synthesis of 1-phenylazepane from aniline and 1,6-hexanediol over CoO/SiO2-Al2O3 catalyst has been conducted. This study is significant for the development of efficient synthetic routes for compounds like 1-phenylazepane (Qi, 2011).

Mechanism of Action

Target of Action

4-Phenylazepane hydrochloride, also known as phenazepane, is a chemical compound that serves as the base structure in a series of opioid analgesics . The primary targets of this compound are opioid receptors, which play a crucial role in pain perception and reward.

Mode of Action

As an opioid, 4-Phenylazepane hydrochloride interacts with its targets by binding to opioid receptors in the central nervous system. This binding action triggers a series of biochemical reactions that result in the inhibition of pain signals, thereby producing analgesic effects .

Biochemical Pathways

The binding of 4-Phenylazepane hydrochloride to opioid receptors initiates a cascade of events in the G-protein coupled receptor pathway. This leads to the inhibition of adenylate cyclase, decreased production of cyclic AMP, and ultimately, reduced neuronal excitability . The downstream effects include analgesia, sedation, and a sense of euphoria.

Result of Action

The molecular and cellular effects of 4-Phenylazepane hydrochloride’s action primarily involve the modulation of pain perception. By inhibiting the transmission of pain signals in the central nervous system, this compound effectively reduces the sensation of pain .

Safety and Hazards

  • Legal Information : Buyers should confirm product identity and purity. Sigma-Aldrich sells this product “as-is” without specific warranties .

properties

IUPAC Name

4-phenylazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12;/h1-3,5-6,12-13H,4,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUFAMJWMHXXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylazepane hydrochloride

CAS RN

7500-40-5
Record name 1H-Azepine, hexahydro-4-phenyl-, hydrochloride (1:1)
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Record name 7500-40-5
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Record name 4-phenylazepane hydrochloride
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